molecular formula C13H18O2 B14039301 4-Isobutoxy-2,3-dimethylbenzaldehyde

4-Isobutoxy-2,3-dimethylbenzaldehyde

Cat. No.: B14039301
M. Wt: 206.28 g/mol
InChI Key: MJYIKXWXCGOIPN-UHFFFAOYSA-N
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Description

4-Isobutoxy-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C13H18O2. It is a benzaldehyde derivative characterized by the presence of isobutoxy and dimethyl substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-2,3-dimethylbenzaldehyde typically involves the alkylation of 2,3-dimethylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isobutoxy-2,3-dimethylbenzaldehyde is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isobutoxy-2,3-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The isobutoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isobutoxy-2,3-dimethylbenzoic acid
  • 4-Isobutoxy-2,3-dimethylbenzyl alcohol
  • 4-Isobutoxy-2,3-dimethylbenzene

Uniqueness

4-Isobutoxy-2,3-dimethylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C13H18O2/c1-9(2)8-15-13-6-5-12(7-14)10(3)11(13)4/h5-7,9H,8H2,1-4H3

InChI Key

MJYIKXWXCGOIPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OCC(C)C)C=O

Origin of Product

United States

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